Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
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Description
Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.509. The purity is usually 95%.
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Mechanism of Action
Target of Action
UNII-6N6H6PIN5L, also known as Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate or Pioglitazone hydrochloride impurity D [EP], is a compound that primarily targets the peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
This compound acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by UNII-6N6H6PIN5L leads to an increase in insulin sensitivity and the improved uptake of blood glucose . This is achieved through the modulation of various biochemical pathways involved in glucose and lipid metabolism .
Pharmacokinetics
Similar compounds in its class, such as pioglitazone, are known to be metabolized in the liver and have a half-life of around 3-7 hours . The bioavailability of these compounds can be influenced by factors such as absorption rate, distribution, metabolism, and excretion .
Result of Action
The primary result of UNII-6N6H6PIN5L’s action is the improvement of glycemic control in adults with type 2 diabetes mellitus . By increasing insulin sensitivity and promoting glucose uptake, this compound helps to normalize blood glucose levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of UNII-6N6H6PIN5L. Factors such as diet, exercise, and other antidiabetic medications can affect the compound’s effectiveness . Additionally, individual patient characteristics, including age, weight, and overall health status, can also impact the compound’s action .
Properties
IUPAC Name |
ethyl 2-carbamoylsulfanyl-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-15-5-8-17(23-14-15)11-12-27-18-9-6-16(7-10-18)13-19(28-21(22)25)20(24)26-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3,(H2,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXRIKOYRWVLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)SC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868754-41-0 |
Source
|
Record name | Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868754410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL (2RS)-2-(CARBAMOYLSULFANYL)-3-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)PHENYL)PROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N6H6PIN5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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